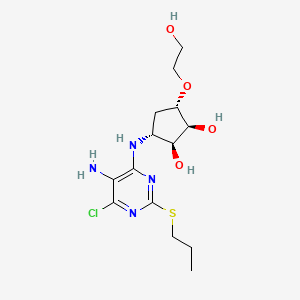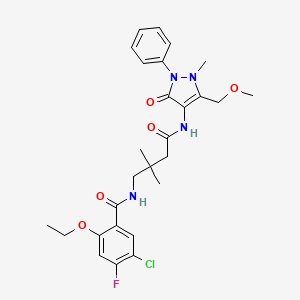
9-Oxonerolidol
Descripción general
Descripción
9-Oxonerolidol is a farnesane-type sesquiterpenoid with notable anti-pathogenic properties. This compound can be isolated from plants such as Chiliadenus lopadusanus and has shown effectiveness against Gram-positive and Gram-negative bacteria that are resistant to antibiotics . Its molecular formula is C15H24O2, and it has a molecular weight of 236.35 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 9-Oxonerolidol can be synthesized through various methods. One common approach involves the oxidation of nerolidol, a related sesquiterpenoid. The oxidation process typically employs reagents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources like the camphor tree (Cinnamomum camphora). The extraction process involves isolating the non-volatile fraction of the leaf oil, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: 9-Oxonerolidol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include derivatives such as 9-hydroxynerolidol and other farnesane-type sesquiterpenoids .
Aplicaciones Científicas De Investigación
9-Oxonerolidol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other sesquiterpenoids and studying reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its ability to inhibit bacterial growth.
Mecanismo De Acción
The mechanism by which 9-Oxonerolidol exerts its effects involves disrupting the cell membranes of bacteria, leading to cell lysis and death. This compound targets the lipid bilayer of bacterial membranes, causing increased permeability and subsequent cell damage .
Comparación Con Compuestos Similares
Nerolidol (CAS#7212-44-4): A sesquiterpenoid alcohol with similar structural features but different functional groups.
Chiliadenol B: Another farnesane-type sesquiterpenoid with comparable antibacterial properties.
9-Hydroxynerolidol: A hydroxylated derivative of nerolidol with similar biological activities.
Uniqueness: 9-Oxonerolidol stands out due to its potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its ability to disrupt bacterial cell membranes makes it a valuable compound for developing new antimicrobial agents .
Propiedades
IUPAC Name |
(6E,10S)-10-hydroxy-2,6,10-trimethyldodeca-2,6,11-trien-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-6-15(5,17)9-7-8-13(4)11-14(16)10-12(2)3/h6,8,10,17H,1,7,9,11H2,2-5H3/b13-8+/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCPVODSGRKRC-XETPBLJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(C)(C=C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC[C@@](C)(C=C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


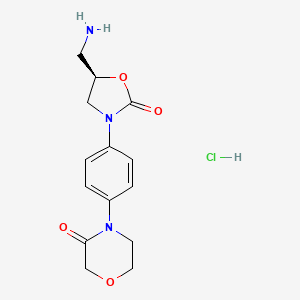

![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)
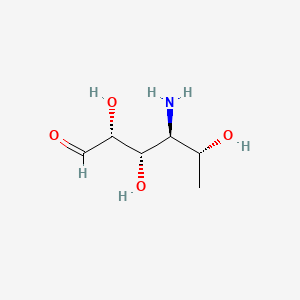
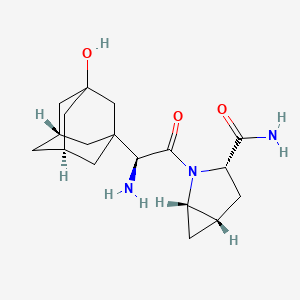
![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
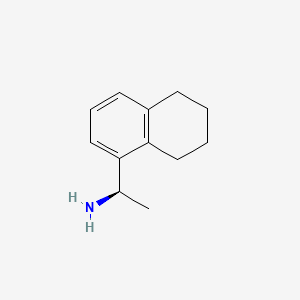
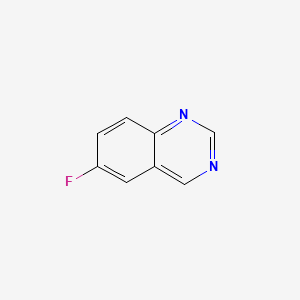
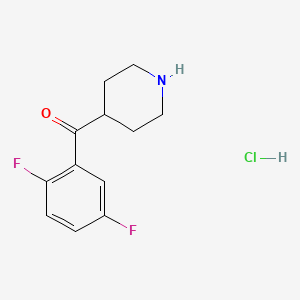
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)
